molecular formula C11H9N3O B5812607 2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile

2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B5812607
M. Wt: 199.21 g/mol
InChI Key: WVNKRAMPGDCWMZ-UHFFFAOYSA-N
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Description

2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyridine rings in its structure contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) is favored due to its efficiency and the ability to produce the desired compound in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile
  • 2-amino-4,6-diphenylnicotinonitrile

Uniqueness

2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile is unique due to the presence of both furan and pyridine rings, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-5-8(10-3-2-4-15-10)9(6-12)11(13)14-7/h2-5H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNKRAMPGDCWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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